molecular formula C14H17N5O3 B2952901 1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878414-29-0

1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2952901
CAS No.: 878414-29-0
M. Wt: 303.322
InChI Key: RSXXSSCPNHYFJX-UHFFFAOYSA-N
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Description

1,6,7,8-Tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 878414-29-0) is a purine-based heterocyclic compound with a molecular formula of C₁₄H₁₇N₅O₃ and a molecular weight of 303.32 g/mol . Its structure features a fused imidazo[2,1-f]purine core substituted with four methyl groups at positions 1, 6, 7, and 8, as well as a 2-oxopropyl moiety at position 2. This substitution pattern distinguishes it from other derivatives in the imidazopurine family, which often incorporate arylpiperazinyl, phenylpropyl, or heteroaromatic substituents to modulate receptor affinity and pharmacokinetic properties .

Properties

IUPAC Name

4,6,7,8-tetramethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-7(20)6-18-12(21)10-11(17(5)14(18)22)15-13-16(4)8(2)9(3)19(10)13/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXXSSCPNHYFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6,7,8-Tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their role in various biochemical pathways and therapeutic applications. The following sections will explore its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include methods such as:

  • Condensation reactions to form the imidazo[2,1-f]purine structure.
  • Functional group modifications to introduce the 2-oxopropyl substituent.

The specific synthetic pathways can vary depending on the desired purity and yield of the final product.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably:

  • Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit CDK activity, which is crucial in regulating the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Adenosine Receptors : As a purine derivative, it may also act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways related to inflammation and immune responses .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

Study Findings Reference
Study on CDK InhibitionDemonstrated potent inhibition of CDK2 with an IC50 value in the nanomolar range. The compound induced apoptosis in leukemia cells.
Purine Derivative AnalysisHighlighted broad biological activities including anti-cancer properties and modulation of immune responses.
Structure-Activity Relationship (SAR)Identified key structural features that enhance biological activity against specific kinases.

Potential Applications

Given its biological profile, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit CDKs suggests potential use as an anti-cancer agent.
  • Anti-inflammatory Treatments : By modulating adenosine receptors, it may serve as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and related derivatives:

Compound Substituents Molecular Weight Target Receptor/Enzyme Key Pharmacological Activity Metabolic Features
1,6,7,8-Tetramethyl-3-(2-oxopropyl) (CAS: 878414-29-0) 1,6,7,8-Tetramethyl; 3-(2-oxopropyl) 303.32 Not explicitly reported Unknown (structural analogs suggest CNS or metabolic activity) Methyl groups may enhance lipophilicity
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl) 1,3-Dimethyl; 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl) ~530 (estimated) 5-HT₁A receptor Antidepressant-like activity (FST), partial agonist; weak sedation, blood pressure reduction Moderate brain penetration; α₁-adrenolytic effects
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)) 1,3-Dimethyl; 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl) ~580 (estimated) 5-HT₁A receptor Stronger agonism vs. AZ-853; lipid metabolism disturbances Lower brain penetration vs. AZ-853
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl) 1,3,7-Trimethyl; 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) ~550 (estimated) 5-HT₁A/5-HT₇ receptors Antidepressant and anxiolytic effects (FST and four-plate test) Moderate metabolic stability (HLM model)
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl) 1,6,7-Trimethyl; 3-butyl; 8-(2-aminophenyl) 385.47 PPARγ Apoptosis in NSCLC cells via ROS production, MMP collapse, caspase-3 activation PPARγ-dependent cytotoxicity
8-Cyclohexyl-1,6,7-trimethyl-3-(3-oxo-2-butanyl) 1,6,7-Trimethyl; 8-cyclohexyl; 3-(3-oxo-2-butanyl) 385.47 Not reported Unknown (structural similarity to kinase inhibitors) High lipophilicity (cyclohexyl group)

Structural and Functional Insights

Fluorinated or trifluoromethyl groups in analogs like AZ-853 and AZ-861 enhance 5-HT₁A receptor affinity and metabolic stability due to electronegativity and resistance to oxidative metabolism . The 2-oxopropyl group in the target compound introduces a ketone moiety, which could participate in hydrogen bonding but lacks the π-π stacking capacity of aromatic substituents in other derivatives .

Pharmacokinetic and Safety Profiles :

  • Compounds with arylpiperazinylalkyl chains (e.g., AZ-853, AZ-861) exhibit moderate metabolic stability but variable brain penetration due to P-glycoprotein efflux .
  • The target compound’s methyl-rich structure may improve oral bioavailability compared to polar derivatives, though this remains unverified .
  • Safety concerns in analogs include sedation (AZ-853), lipid metabolism disruption (AZ-861), and hypotension , likely linked to off-target α₁-adrenergic effects .

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